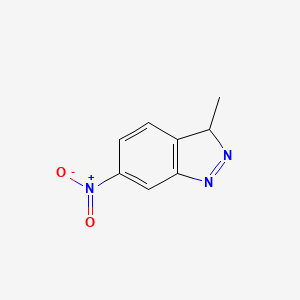

3-methyl-6-nitro-3H-indazole

Description

Historical Development of Indazole Synthesis and Reactivity

The study of indazole chemistry dates back to 1883, when Emil Fischer first characterized the structure as a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.netresearchgate.net Early synthetic methods, such as the one developed by Jacobson and Huber involving the intramolecular azo coupling of N-nitroso-o-benzotoluidide, laid the groundwork for future advancements. orgsyn.org Over the decades, a vast array of synthetic routes has been developed to construct the indazole core. These methods have evolved significantly, with modern approaches often employing transition-metal or acid-base catalysis to enhance reaction efficiency, selectivity, and functional group tolerance. benthamdirect.comorganic-chemistry.org The development of reactions like the Davis-Beirut reaction, which can selectively generate 2H-indazoles, highlights the ongoing innovation in accessing specific indazole isomers. wikipedia.org This continuous refinement of synthetic methodologies has been crucial in expanding the accessibility and application of indazole derivatives in various scientific fields. benthamdirect.com

Importance of the Indazole Scaffold in Contemporary Chemical Research

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. researchgate.netlongdom.orglongdom.org This versatility has led to the incorporation of the indazole core into numerous clinically used drugs and investigational compounds. researchgate.netigi-global.com The planar structure of the indazole ring and the strategic placement of its nitrogen atoms facilitate interactions with enzymes and receptors. longdom.org Furthermore, the scaffold allows for functionalization at multiple positions, enabling chemists to systematically modify its structure to optimize biological activity and physicochemical properties. researchgate.net Consequently, indazole derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties. researchgate.netmdpi.com This broad utility ensures that the indazole motif remains an area of intense focus for drug discovery and development programs. longdom.orglongdom.org

Specific Research Focus on 3-methyl-6-nitro-3H-indazole within Indazole Chemistry

Within the broader family of indazole compounds, this compound has emerged as a molecule of significant interest, primarily due to its role as a key chemical intermediate. chemicalbook.com Its primary importance lies in its use as a precursor in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy. chemicalbook.compreprints.orgechemi.com

The chemical reactivity of this compound is central to its utility. It serves as the starting material for the synthesis of other crucial intermediates. For instance, the nitro group can be reduced using reagents like tin(II) chloride to produce 3-methyl-1H-indazol-6-amine. preprints.orgchemicalbook.com Additionally, it is the substrate for methylation reactions to produce 2,3-dimethyl-6-nitro-2H-indazole, another vital building block for Pazopanib. google.com Studies have investigated various methylating agents to control the regioselectivity of this transformation. researchgate.netgoogle.com Research has also explored its solubility in different solvent systems to optimize reaction and purification conditions. chemicalbook.com This focused investigation into the synthesis and reactivity of this compound underscores its critical position in the production of important pharmaceutical agents.

Physicochemical Properties of 3-methyl-6-nitro-1H-indazole

The following table summarizes key physicochemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃O₂ | cymitquimica.comnih.gov |

| Molecular Weight | 177.16 g/mol | chemicalbook.comcymitquimica.comnih.gov |

| Appearance | Light yellow to brown solid/powder | chemicalbook.comcymitquimica.com |

| Melting Point | 187-188.5 °C | chemicalbook.comechemi.com |

| Boiling Point (Predicted) | 384.9 ± 22.0 °C | chemicalbook.com |

| Density (Predicted) | 1.4 - 1.437 g/cm³ | chemicalbook.comechemi.com |

| pKa (Predicted) | 11.47 ± 0.40 | chemicalbook.com |

| XLogP3 | 1.8 | echemi.comnih.gov |

| Topological Polar Surface Area | 74.5 Ų | echemi.comnih.gov |

Research Findings on the Synthesis of 3-methyl-6-nitro-1H-indazole Derivatives

The utility of 3-methyl-6-nitro-1H-indazole is demonstrated through its conversion into other key intermediates. The table below outlines representative transformations.

| Starting Material | Reagent(s) | Product | Yield | Research Focus | Source(s) |

| 2-ethyl-5-nitroaniline (B1661927) | tert-butyl nitrite (B80452), glacial acetic acid | 3-methyl-6-nitroindazole | 98% | Synthesis of the title compound. | chemicalbook.com |

| 3-methyl-6-nitro-1H-indazole | Tin(II) chloride, HCl | 3-methyl-1H-indazol-6-amine HCl salt | 92% | Reduction of the nitro group to form a key amine intermediate. | chemicalbook.com |

| 3-methyl-6-nitro-1H-indazole | Tin(II) chloride dihydrate, HCl | 3-methyl-1H-indazol-6-amine | 87.3% | Optimization of nitro reduction for Pazopanib synthesis. | preprints.org |

| 3-methyl-6-nitro-1H-indazole | Dimethyl carbonate, catalyst | 2,3-dimethyl-6-nitro-2H-indazole | - | Development of an environmentally safer methylation method. | google.com |

| 3-methyl-6-nitro-1H-indazole | Trimethyloxonium (B1219515) tetrafluoroborate (B81430) | 2,3-dimethyl-6-nitro-2H-indazole | 73% | N-methylation to form a Pazopanib intermediate. |

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

3-methyl-6-nitro-3H-indazole |

InChI |

InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-5H,1H3 |

InChI Key |

WSBALESTOVVPLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 6 Nitro 3h Indazole and Its Derivatives

Classic and Modern Synthetic Routes to the Core Indazole Structure

The synthesis of the indazole ring system can be achieved through various strategies that primarily involve the formation of the critical N-N bond and subsequent cyclization. These methods range from traditional cyclization and diazotization reactions to modern transition metal-catalyzed processes, offering diverse pathways to access substituted indazoles.

Cyclization Reactions and Annulation Strategies

Cyclization and annulation reactions represent a cornerstone for constructing the indazole core. These methods typically involve the formation of the bicyclic system from a single aromatic precursor bearing appropriate functional groups.

One prominent strategy is the [3+2] cycloaddition , where arynes react with diazo compounds. Readily available N-tosylhydrazones can serve as precursors to in situ generated diazo compounds, which then react with arynes under mild conditions to afford 3-substituted indazoles. organic-chemistry.orgorganic-chemistry.org This method is advantageous for its operational simplicity and the broad availability of starting materials. organic-chemistry.org The reaction of α-substituted α-diazomethylphosphonates with arynes also proceeds via a 1,3-dipolar cycloaddition to efficiently yield 3-substituted 1H-indazoles. nih.gov

Reductive cyclization of ortho-nitroaryl compounds is another effective approach. For instance, the reductive cyclization of o-nitro-ketoximes, such as 2-nitroacetophenone oxime, can produce 3-substituted indazoles. semanticscholar.orgresearchgate.net When 2-nitroacetophenone oxime is heated with an iron carbonyl complex, it yields 3-methyl-1H-indazole alongside 2-aminoacetophenone. semanticscholar.org Similarly, deoxygenative cyclization of 2-nitroanils using reagents like triethyl phosphite (B83602) provides a route to 2-aryl-2H-indazoles. sci-hub.se

Nitrosation and Diazotization Approaches

Classical methods heavily rely on the diazotization of ortho-alkylanilines, a process that remains highly relevant, particularly for synthesizing indazoles with electron-withdrawing substituents like the nitro group. acs.orgthieme-connect.de The general process involves converting a primary aromatic amine into a diazonium salt, which then undergoes intramolecular cyclization. organic-chemistry.org

A direct and high-yielding synthesis of 3-methyl-6-nitroindazole employs this strategy starting from 2-ethyl-5-nitroaniline (B1661927). The aniline (B41778) derivative is treated with tert-butyl nitrite (B80452) in glacial acetic acid. The reaction proceeds via an in-situ diazotization followed by cyclization to afford the target compound in excellent yield (98%). chemicalbook.com Similarly, the diazotization of 2-methyl-5-nitroaniline (B49896) followed by the decomposition of the resulting diazonium salt leads to the formation of 6-nitro-1H-indazole. thieme-connect.de This method's success is often enhanced by the presence of electron-withdrawing groups on the aniline ring. thieme-connect.de

A one-pot nitrosation and ring-closure method using 2-methylacetanilide derivatives under controlled acidic conditions (pH 4-6) and heating has been reported to produce 6-nitroindazole (B21905) analogues in yields up to 96.1%. google.com

| Starting Material | Reagents | Product | Yield | Reference(s) |

| 2-ethyl-5-nitroaniline | tert-butyl nitrite, glacial acetic acid | 3-methyl-6-nitroindazole | 98% | chemicalbook.com |

| 2-methyl-5-nitroaniline | NaNO₂, HCl | 6-nitro-1H-indazole | 47% | thieme-connect.de |

| 2-methylacetanilide derivatives | NaNO₂, acetic acid, acetic anhydride | 6-nitroindazole analogues | up to 96.1% | google.com |

Transition Metal-Catalyzed Syntheses for Indazole Formation

In recent years, transition-metal catalysis has emerged as a powerful tool for synthesizing functionalized indazoles, often providing milder reaction conditions, higher efficiency, and broader functional group tolerance compared to classical methods. nih.govmdpi.com Palladium, copper, and silver catalysts are prominently featured in these advanced synthetic routes. nih.govcaribjscitech.com

Palladium catalysts are exceptionally versatile for forming C-N bonds via intramolecular C-H functionalization and cyclization processes. jst.go.jpnih.gov One approach involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to construct various 2-aryl-2H-indazoles. organic-chemistry.orgscispace.com This method is notable for being one of the first general routes to form the N(1)-C(7a) bond in this class of compounds. organic-chemistry.org

Another strategy is the cyclization of benzophenone (B1666685) tosylhydrazones, which undergo intramolecular C-H amination in the presence of a Pd(OAc)₂ catalyst and a Cu(OAc)₂ reoxidant to yield 3-substituted indazoles. jst.go.jp Furthermore, a palladium-catalyzed double C(sp²)–H bond functionalization has been developed, involving a sequential nitration and cyclization of a sulfonyl hydrazide to afford 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives under mild conditions. rsc.org

Copper-catalyzed reactions provide an economical and efficient alternative for indazole synthesis. These methods often involve intramolecular C-N bond formation. For example, the intramolecular N-arylation of ortho-chlorinated arylhydrazones using a copper(I) iodide catalyst with 1,10-phenanthroline (B135089) as a ligand yields N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org

An efficient synthesis of 1-substituted indazol-3-ones has been achieved through the intramolecular C–N bond formation of 2-chloro-benzoic acid-N′-aryl and alkyl-hydrazides, using a very low loading of cuprous(I) iodide (0.5 mol%) with L-proline as a co-catalyst. rsc.org Copper catalysts also enable the cyclization of 2-alkynylazobenzenes in a single step to produce 3-alkenyl-2H-indazoles in high yields. researchgate.netacs.org This approach is advantageous due to the use of catalytic copper amounts and shorter reaction times. acs.org

Silver-mediated reactions have provided a novel pathway for indazole synthesis through intramolecular oxidative C-H bond amination. acs.orgnih.govbohrium.comnih.gov In a typical procedure, arylhydrazones are treated with a silver(I) salt, such as AgNTf₂, and a copper(II) acetate (B1210297) co-catalyst. acs.orgnih.gov The reaction proceeds via a proposed single electron transfer (SET) mechanism mediated by the Ag(I) oxidant to generate a nitrogen-centered radical, which then undergoes rapid intramolecular C-N bond formation. acs.orgnih.gov

This methodology is particularly effective for synthesizing a variety of 3-substituted 1H-indazoles that are otherwise difficult to access, including those with amide, ketone, ester, and trifluoromethyl groups at the 3-position. acs.orgnih.govbohrium.com

| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference(s) |

| Pd(OAc)₂ / Cu(OAc)₂ | Benzophenone tosylhydrazones | Intramolecular C-H Amination | 3-substituted indazoles | jst.go.jp |

| Pd(OAc)₂ / dppf | N-aryl-N-(o-bromobenzyl)hydrazines | Intramolecular Amination | 2-aryl-2H-indazoles | organic-chemistry.org |

| CuI / L-proline | 2-chloro-benzoic acid hydrazides | Intramolecular C-N Cyclization | 1-substituted indazol-3-ones | rsc.org |

| CuI / 1,10-phenanthroline | o-chlorinated arylhydrazones | Intramolecular N-arylation | N-phenyl/thiazolyl-1H-indazoles | beilstein-journals.org |

| AgNTf₂ / Cu(OAc)₂ | Arylhydrazones | Intramolecular Oxidative C-H Amination | 3-substituted 1H-indazoles | acs.orgacs.orgnih.gov |

Regioselective Functionalization of 3-methyl-6-nitro-3H-indazole

The strategic functionalization of the this compound core is a critical aspect of its synthetic chemistry, particularly in the context of producing intermediates for pharmacologically active compounds. The indazole ring system presents multiple reactive sites, and achieving regioselectivity in substitution reactions is a significant synthetic challenge. Control over substitution at the nitrogen atoms (N1 and N2) and the carbon atoms of the heterocyclic and benzene (B151609) rings is paramount for developing efficient and scalable synthetic routes.

N-Alkylation Strategies and Control of Regioselectivity (N1 vs. N2)

The N-alkylation of 3-methyl-6-nitro-1H-indazole, the more stable tautomer of this compound, typically yields a mixture of two regioisomers: the N1-alkylated product (1,3-dialkyl-6-nitro-1H-indazole) and the N2-alkylated product (2,3-dialkyl-6-nitro-2H-indazole). beilstein-journals.orgbohrium.com The ratio of these isomers is highly dependent on the reaction conditions, including the choice of alkylating agent, solvent, base, and temperature. researchgate.net The development of methods to selectively synthesize either the N1 or N2 isomer is of great interest, as the biological activity of indazole derivatives can be significantly influenced by the position of the N-substituent. d-nb.infonih.gov For instance, 2,3-dimethyl-6-nitro-2H-indazole is a key intermediate in the synthesis of the anticancer drug pazopanib. researchgate.net

The regioselectivity of N-alkylation on the indazole ring is governed by a balance between kinetic and thermodynamic factors. connectjournals.comresearchgate.net

Thermodynamic Control : In general, N1-substituted indazoles are thermodynamically more stable than their N2-substituted counterparts. connectjournals.comresearchgate.net The 1H-tautomer of indazole is considered more stable than the 2H-tautomer. researchgate.net Consequently, reaction conditions that allow for equilibration, such as higher temperatures or extended reaction times, tend to favor the formation of the more stable N1-alkylated isomer. d-nb.infoconnectjournals.com

Kinetic Control : The N2-substituted isomer is often the kinetically favored product. connectjournals.com This is attributed to the pyridine-like lone pair of electrons on the N2 nitrogen, which is considered more basic and sterically accessible for electrophilic attack compared to the pyrrole-like N1 nitrogen. connectjournals.comresearchgate.netthieme-connect.de Therefore, reactions conducted under milder conditions often yield a higher proportion of the N2-alkylated product.

The choice of methylating agent is crucial in directing the regioselectivity of methylation for 3-methyl-6-nitro-1H-indazole to produce the valuable intermediate 2,3-dimethyl-6-nitro-2H-indazole.

Dimethyl Carbonate (DMC) : This reagent is considered an environmentally friendly or "green" methylating agent due to its low toxicity and biodegradability. A high yield (85-90%) of the desired N2-methylated product, 2,3-dimethyl-6-nitro-2H-indazole, can be achieved by reacting the starting material with DMC in a polar aprotic solvent like DMF at 80°C. google.com This method is advantageous for large-scale and GMP-compliant synthesis.

Trimethyl Orthoformate (TMOF) : Regioselective methylation at the N2 position can be accomplished using trimethyl orthoformate in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. connectjournals.com This method has been reported to yield the N2-product in approximately 60.6%. The proposed mechanism suggests that the more basic N2 nitrogen is protonated first, directing the subsequent reaction with TMOF to occur at this position. connectjournals.com While generally favoring the N2 product, TMOF can sometimes produce a mixture of isomers. preprints.org

Trimethyloxonium (B1219515) Tetrafluoroborate (B81430) (Meerwein's Salt) : This powerful methylating agent has been used in early synthetic routes to achieve N2-methylation. google.com A reaction performed in acetone (B3395972) at room temperature can produce the N2-isomer in 73% yield. google.com However, the high cost and moisture sensitivity of trimethyloxonium tetrafluoroborate present significant drawbacks for industrial-scale production. google.com

| Methylating Reagent | Typical Conditions | Yield of N2-Isomer | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Dimethyl Carbonate (DMC) | DMF, 80°C, 12-18h | 85-90% | Low toxicity, biodegradable, high yield | Requires elevated temperature | google.com |

| Trimethyl Orthoformate (TMOF) | H₂SO₄, Toluene, Reflux, 4h | 60.6% | Regioselective for N2 | Requires anhydrous conditions, volatile byproducts | connectjournals.com |

| Trimethyloxonium Tetrafluoroborate | Acetone, Room Temp, 3h | 73% | Simple operation, good yield | High cost, moisture sensitive | google.com |

The N-alkylation of 3-methyl-6-nitro-1H-indazole often results in a mixture of the N1 (1,3-dimethyl-6-nitro-1H-indazole) and N2 (2,3-dimethyl-6-nitro-2H-indazole) isomers, necessitating efficient separation and purification methods.

Chromatography : The most common technique for separating the N1 and N2 regioisomers is silica (B1680970) gel column chromatography. google.com The isomers can be effectively separated using an eluent system composed of ethyl acetate and hexane. High-Performance Liquid Chromatography (HPLC) can also be employed to distinguish and separate the isomers based on their different retention times.

Spectroscopic Characterization : Once separated, the distinct structures of the isomers are confirmed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this purpose. bohrium.com

¹H NMR : The chemical shifts of the methyl protons are characteristically different. The N1-methyl group typically resonates further downfield (e.g., δ 3.5–4.0 ppm) compared to the N2-methyl group (e.g., δ 2.5–3.0 ppm).

¹³C NMR : The chemical shift of the C3 carbon is a reliable indicator for distinguishing the isomers. thieme-connect.de

Advanced NMR : Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide definitive structural assignments by revealing through-space and through-bond correlations, respectively. bohrium.comd-nb.info

Mass Spectrometry (MS) : When coupled with HPLC, mass spectrometry can further differentiate the isomers by their unique fragmentation patterns, in addition to their distinct retention times.

| Isomer | Key ¹H NMR Feature | Key ¹³C NMR Feature | Reference |

|---|---|---|---|

| N1-Isomer (1,3-dimethyl-6-nitro-1H-indazole) | N1-CH₃ protons at ~δ 3.5–4.0 ppm | C3 signal at ~δ 132–133 ppm | thieme-connect.de |

| N2-Isomer (2,3-dimethyl-6-nitro-2H-indazole) | N2-CH₃ protons at ~δ 2.5–3.0 ppm | C3 signal at ~δ 123–124 ppm | thieme-connect.de |

C-Functionalization of the Indazole Core

While N-alkylation is a primary transformation, functionalization of the carbon atoms on the indazole ring system is also a key strategy for creating diverse derivatives. chim.it These modifications can be used to introduce new pharmacophores or to serve as handles for further synthetic elaboration through cross-coupling reactions. google.com

The C-3 position of the 3-methyl-6-nitro-indazole scaffold is already substituted with a methyl group. Therefore, functionalization at this position involves either the modification of this existing methyl group or its replacement.

One documented approach involves the transformation of the C-3 methyl group into a more reactive handle. For instance, the synthesis of 3-(bromomethyl)-2-methyl-6-nitro-2H-indazole has been reported. google.com This brominated intermediate is significantly more versatile for subsequent nucleophilic substitution reactions. A reaction of 3-(bromomethyl)-2-methyl-6-nitro-2H-indazole with sodium hydroxide (B78521) in an aqueous acetonitrile (B52724) solution can be used to generate the corresponding 3-hydroxymethyl derivative, (2-methyl-6-nitro-2H-indazol-3-yl)methanol. google.com This introduces a primary alcohol, which opens up a wide range of further chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to esters and ethers.

Functionalization at Aromatic Ring Positions (e.g., C-6)

The functionalization of the C-6 position on the indazole ring is crucial for modifying the compound's properties and synthesizing various derivatives. The nitro group at the C-6 position is a key functional handle that can be transformed into other groups.

A primary transformation is the reduction of the 6-nitro group to a 6-amino group. This is a well-established reaction in organic synthesis. For instance, 3-methyl-6-nitro-1H-indazole can be reduced to 3-methyl-1H-indazol-6-amine. A common method involves using tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid at a controlled temperature, typically below 10°C. mdpi.compreprints.org Another approach utilizes iron metal in an aqueous solution of ammonium (B1175870) chloride. google.com

The resulting 6-aminoindazole is a versatile intermediate. It can undergo diazotization followed by displacement of the diazonium group with various nucleophiles. This allows for the introduction of halides, hydroxyl groups, or other functionalities at the C-6 position. google.com

Furthermore, the nitro group at the C-6 position influences the reactivity of the indazole ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. This property has been exploited in the synthesis of kinase inhibitors.

Optimization of Reaction Conditions and Process Parameters

The synthesis of this compound and its derivatives often requires careful optimization of reaction conditions to maximize yield, purity, and safety. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reaction time.

A widely used method for synthesizing the indazole core is the diazotization of a corresponding aniline derivative followed by cyclization. For the synthesis of 3-methyl-6-nitroindazole, 2-ethyl-5-nitroaniline is treated with a nitrosating agent like tert-butyl nitrite in glacial acetic acid. chemicalbook.com The reaction is typically conducted at room temperature. chemicalbook.com Controlling the temperature is critical to prevent the decomposition of the diazonium intermediate.

The choice of solvent is also important. Glacial acetic acid often serves as both the solvent and an acid catalyst in the cyclization step. chemicalbook.com In other reactions, such as alkylations, polar aprotic solvents like dimethylformamide (DMF) are preferred as they can improve yields by stabilizing transition states. smolecule.com

Catalysts play a significant role in many synthetic steps. For instance, acid catalysts can enhance the efficiency of cyclization. In the context of producing derivatives, phase transfer catalysts like tetrabutylammonium (B224687) bromide are used in alkylation reactions to facilitate the transfer of anions between phases, thereby increasing reactivity. smolecule.comnih.gov Copper-catalyzed reactions, such as the Ullmann-type cyclization and click chemistry, are also employed for creating specific bonds and ring systems. nih.govscispace.comthieme-connect.com

The duration of the reaction is another parameter that needs optimization. For example, in the Silyl Hilbert-Johnson glycosylation of 4-nitroindazole, a shorter reaction time (5 hours) kinetically favors the N2-isomer, while a longer reaction time (48 hours) under thermodynamic control yields the N1-isomer. seela.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

The following table summarizes the optimization of various reaction parameters from different studies:

| Parameter | Optimized Condition | Desired Outcome | Reference |

| Temperature | 20-25°C | Prevention of diazonium intermediate decomposition | |

| Temperature | 0°C, then room temp | Controlled reduction of nitro group | chemicalbook.com |

| Solvent | Glacial Acetic Acid | Acts as solvent and acid catalyst | chemicalbook.com |

| Solvent | Dimethylformamide (DMF) | Improved yield in alkylation | smolecule.com |

| Catalyst | Acetic Acid | Enhanced cyclization efficiency | |

| Catalyst | Tetrabutylammonium bromide | Phase transfer catalysis in alkylation | smolecule.comnih.gov |

| Catalyst | Copper(I) | Selective synthesis of triazole regioisomers | nih.gov |

| Reaction Time | 30 minutes | Completion of diazotization and cyclization | chemicalbook.com |

| Reaction Time | 5 hours vs. 48 hours | Kinetic vs. thermodynamic product in glycosylation | seela.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indazole derivatives to create more environmentally friendly and sustainable processes. This involves the use of less hazardous reagents, development of solvent-free or more benign solvent systems, and the use of catalytic methods to improve atom economy.

One notable green approach is the use of dimethyl carbonate as a methylating agent. google.comgoogle.com Compared to traditional methylating agents like methyl sulfate (B86663), which is highly toxic, dimethyl carbonate is more environmentally benign and the operational steps are simpler. google.com This method has been successfully used in the synthesis of 2,3-dimethyl-6-nitro-2H-indazole, an important intermediate. google.comgoogle.com

The development of photocatalyst-free reactions also aligns with green chemistry principles. For example, a method for synthesizing indazolone derivatives from (2-nitroaryl)methanol and amines proceeds at room temperature using UV light irradiation under a CO2 atmosphere without the need for a photocatalyst or other additives. researchgate.net

Furthermore, the use of catalytic systems, such as those based on copper, can lead to more efficient and selective reactions, reducing the formation of byproducts and improving atom economy. scispace.comresearchgate.net The catalytic oxidative coupling of benzyl (B1604629) alcohols to form C-N bonds using a Cu-BTC (BTC = 1,3,5-benzenetricarboxylate) system is an example of an environmentally friendly approach that avoids precious metals. scispace.com

The alkylation of nitroindazoles with 1,2-dibromoethane (B42909) in the presence of cesium carbonate in acetone at room temperature provides a relatively simple and fast protocol for obtaining both vinyl and bromoethyl derivatives in a single step, which can be considered a step towards process intensification. nih.gov

Recent reviews have highlighted the advances in the synthesis of indazole variants using transition metal, acid/base, and green chemistry-based catalytic approaches, underscoring the growing importance of sustainable methods in this area of research. longdom.org

Mechanistic Investigations of Chemical Reactions Involving 3 Methyl 6 Nitro 3h Indazole

Detailed Reaction Pathways and Proposed Intermediates

The formation of the 3-methyl-6-nitro-indazole core can be achieved through several synthetic routes, each involving distinct pathways and intermediates.

One common method is the direct nitration of 3-methylindazole. liskonchem.com In this electrophilic aromatic substitution, 3-methylindazole is treated with a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C). The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene (B151609) ring of the indazole, preferentially at the C6 position.

A significant pathway involves the cyclization of a substituted aniline (B41778). The synthesis can start from 2-ethyl-5-nitroaniline (B1661927), which is dissolved in glacial acetic acid. chemicalbook.com Upon the addition of sodium nitrite (B80452) (NaNO₂) or tert-butyl nitrite, a diazotization reaction occurs, forming an unstable diazonium salt intermediate. This intermediate then undergoes spontaneous intramolecular cyclization, where the diazonium group is attacked by the ethyl group's carbon, leading to the formation of the indazole ring and subsequent elimination to yield 3-methyl-6-nitro-1H-indazole. chemicalbook.com

A novel biocatalytic pathway has also been developed, utilizing nitroreductase enzymes. chemrxiv.org This process starts with 2-nitrobenzylamine derivatives. The nitroreductase enzyme catalyzes the reduction of the nitro group to a reactive nitroso intermediate (a nitrosobenzylamine). This intermediate undergoes a spontaneous intramolecular cyclization, followed by aromatization, to form the indazole ring system. chemrxiv.org Depending on the substitution pattern of the starting amine, this pathway can lead to the formation of either 1H- or 2H-indazoles. chemrxiv.org

| Pathway | Starting Material | Key Reagents/Conditions | Proposed Intermediate | Final Product |

| Direct Nitration | 3-Methylindazole | HNO₃ / H₂SO₄, 0-5°C | Nitronium ion (NO₂⁺) | 3-methyl-6-nitro-1H-indazole liskonchem.com |

| Diazotization/Cyclization | 2-Ethyl-5-nitroaniline | Sodium nitrite / Acetic acid | Diazonium salt | 3-methyl-6-nitro-1H-indazole chemicalbook.com |

| Biocatalytic Reduction | 2-Nitrobenzylamine derivative | Nitroreductase (e.g., NfsA, BaNTR1) | Nitrosobenzylamine | 1H- or 2H-Indazole chemrxiv.org |

Role of Catalysts and Ligands in Modulating Reaction Mechanisms

Catalysts and reagents play a crucial role in directing the outcome and efficiency of reactions involving the synthesis and modification of 3-methyl-6-nitro-indazole.

In the direct nitration of 3-methylindazole, concentrated sulfuric acid acts as a catalyst by facilitating the formation of the nitronium ion electrophile from nitric acid. liskonchem.com The regioselectivity of methylation reactions on the indazole nitrogen atoms is highly dependent on the reagents and conditions used. researchgate.net For instance, using dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) can lead to a mixture of N1 and N2 methylated products. researchgate.net In contrast, using diazomethane (B1218177) with a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) has been reported to favor the formation of the 1-methylated product. researchgate.net

Copper(I) catalysts are employed in "click chemistry" reactions to synthesize derivatives. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a copper(I) source allows for the highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazole derivatives from azido-functionalized 6-nitroindazole (B21905) precursors. nih.govresearchgate.net

Enzymatic catalysis offers a green chemistry approach. Nitroreductases like NfsA and BaNTR1 have been identified as effective catalysts for the reduction of 2-nitrobenzylamine derivatives, initiating the cyclization cascade to form the indazole ring with high conversion rates. chemrxiv.org

| Reaction Type | Catalyst/Reagent | Function | Observed Outcome |

| Nitration | Sulfuric Acid (H₂SO₄) | Promotes formation of nitronium ion (NO₂⁺) | Introduction of nitro group at C6 liskonchem.com |

| Methylation | Boron trifluoride etherate (BF₃·Et₂O) | Lewis acid catalyst with diazomethane | Favors N1-methylation researchgate.net |

| Methylation | Potassium Hydroxide (KOH) | Base for reaction with dimethyl sulfate | Produces a mixture of N1 and N2 isomers researchgate.net |

| Cycloaddition (CuAAC) | Copper(I) Iodide (CuI) | Catalyzes [3+2] cycloaddition | Regioselective formation of 1,2,3-triazoles nih.gov |

| Biocatalytic Reduction | Nitroreductase (NfsA, BaNTR1) | Reduces nitro group to nitroso group | Triggers spontaneous intramolecular cyclization chemrxiv.org |

Intramolecular Transformations and Rearrangements

The synthesis of the indazole ring itself is a prime example of an intramolecular transformation. In the biocatalytic route, the key step is the spontaneous cyclization of the enzymatically generated nitrosobenzylamine intermediate. chemrxiv.org This transformation involves an intramolecular nucleophilic attack from the amine nitrogen onto the nitroso group, leading to the formation of the five-membered pyrazole (B372694) ring fused to the benzene ring. This is followed by a rapid aromatization step through dehydration to yield the stable indazole heterocycle. chemrxiv.org

Furthermore, the indazole system is subject to tautomerism. The initial product of the biocatalytic cyclization of primary amine substrates (like 2-nitrobenzylamine) is the 2H-indazole. chemrxiv.org This isomer can then undergo a tautomeric rearrangement to form the more stable 1H-indazole. chemrxiv.org This rearrangement involves the migration of a proton between the N1 and N2 positions of the indazole ring. Studies have shown that for indazoles, the 1H tautomer is generally more stable than the 2H tautomer. researchgate.net

Solvent Effects on Reaction Selectivity and Rate

The choice of solvent can significantly influence the solubility of reactants and intermediates, thereby affecting reaction rates and outcomes. The solubility of 3-methyl-6-nitroindazole has been systematically studied in various aqueous co-solvent mixtures. researchgate.net

Research shows that in water-rich binary mixtures with acetonitrile (B52724), ethanol, or n-propanol, 3-methyl-6-nitroindazole is preferentially solvated by water. researchgate.net However, as the proportion of the organic co-solvent increases, a shift occurs. In intermediate and co-solvent-rich compositions, the compound becomes preferentially solvated by the organic solvent (acetonitrile, ethanol, n-propanol, DMF, or acetone). researchgate.net This preferential solvation can impact the energy of the ground state and transition states of a reaction, thereby altering its kinetics and selectivity.

In the context of related indazole syntheses, such as the Davis-Beirut reaction, the presence of water in an alcohol solvent (like n-propanol) was found to dramatically increase the yield of the 2H-indazole product. nih.gov However, this effect has a ceiling; increasing the water content beyond an optimal range (e.g., >20-25%) leads to a sharp decrease in yield, likely because water enables alternative, competing reaction pathways. nih.gov Similarly, changing the solvent can alter reaction barriers and thermodynamics, which can be leveraged to enhance selectivity for a desired product over an undesired isomer. mdpi.com For instance, a more polar solvent might stabilize a polar transition state more effectively than a non-polar one, leading to different reaction rates and product ratios. mdpi.com

| Solvent System | Composition | Preferential Solvation of 3-methyl-6-nitroindazole | Implication |

| Acetonitrile + Water | Water-rich | Water | Affects reactant solubility and stability researchgate.net |

| Acetonitrile + Water | Acetonitrile-rich | Acetonitrile | Affects reactant solubility and stability researchgate.net |

| Ethanol + Water | Water-rich | Water | Affects reactant solubility and stability researchgate.net |

| Ethanol + Water | Ethanol-rich | Ethanol | Affects reactant solubility and stability researchgate.net |

| n-Propanol + Water | Water-rich | Water | Affects reactant solubility and stability researchgate.net |

| n-Propanol + Water | n-Propanol-rich | n-Propanol | Affects reactant solubility and stability researchgate.net |

| n-Propanol + Water | 15% Water | Not specified | Dramatically increases yield in Davis-Beirut reaction nih.gov |

| n-Propanol + Water | >25% Water | Not specified | Sharply decreases yield in Davis-Beirut reaction nih.gov |

Advanced Spectroscopic and Crystallographic Studies of 3 Methyl 6 Nitro 3h Indazole and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Regioisomer Differentiationasianpubs.orgrsc.orgrsc.orgnih.govrsc.orgnih.govresearchgate.netchembk.comresearchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives. It allows for the precise determination of the molecular skeleton and the differentiation between various regioisomers that can arise during synthesis, such as the nitration of the indazole ring. nih.govresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common nuclei studied. In the ¹H NMR spectrum of 6-nitro-3-phenyl-1H-indazole, a broad singlet corresponding to the N-H proton is observed at a significantly downfield chemical shift (δ 11.63), while the aromatic protons appear in the δ 7.51-8.26 range. rsc.org For 6-nitro-3-p-tolyl-1H-indazole, the methyl protons of the tolyl group present a characteristic singlet at δ 2.50. rsc.org The chemical shifts and coupling constants of the protons on the indazole core are highly sensitive to the position and nature of substituents. nih.gov For instance, the presence of a nitro group generally causes a downfield shift for nearby protons due to its electron-withdrawing nature.

¹³C NMR spectroscopy provides complementary information about the carbon framework. In 6-nitro-3-phenyl-1H-indazole, the carbon signals are observed between δ 106.96 and δ 146.99. rsc.org The position of the nitro group significantly influences the chemical shifts of the carbons in the benzene (B151609) portion of the indazole ring. nih.gov Distinguishing between N-1 and N-2 alkylated isomers is also readily achieved by NMR, as the substituent's position affects the electronic environment of the entire heterocyclic system.

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

|---|---|---|

| 6-Nitro-3-phenyl-1H-indazole | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 |

| 6-Nitro-3-p-tolyl-1H-indazole | 12.60 (br, 1H), 8.09-8.03 (m, 2H), 8.00 (s, 1H), 7.87 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 8.0 Hz, 2H), 2.50 (s, 3H) | 146.98, 146.62, 140.24, 139.64, 130.14, 128.99, 127.72, 124.03, 122.02, 115.99, 107.20, 21.40 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing unambiguous assignments of ¹H and ¹³C signals and determining the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbons bearing hydrogen atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For N-substituted indazoles, NOESY can help determine the orientation of the substituent relative to the indazole ring system.

Variable Temperature (VT) NMR studies can provide information on dynamic processes, such as the rotation of substituents or conformational equilibria. For 3-methyl-6-nitro-3H-indazole and its analogues, VT-NMR could be employed to study the rotation of the nitro group relative to the plane of the indazole ring. At lower temperatures, this rotation might become slow enough on the NMR timescale to observe distinct signals for different conformers, allowing for the determination of the energy barrier to rotation.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Interactionsrsc.orgnih.govchembk.comresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These techniques are excellent for identifying key functional groups within a molecule. asianpubs.org

For this compound and its analogues, the most characteristic IR absorption bands are associated with the nitro (NO₂) group. These typically appear as two strong bands:

Asymmetric stretching (νas): ~1500–1530 cm⁻¹

Symmetric stretching (νs): ~1340–1350 cm⁻¹

For example, in 6-nitro-3-p-tolyl-1H-indazole, these bands are observed at 1522 cm⁻¹ and 1347 cm⁻¹, respectively. rsc.org The C=N and C=C stretching vibrations of the indazole ring system typically appear in the 1500-1600 cm⁻¹ region. rsc.org C-H stretching vibrations of the aromatic ring and the methyl group are expected above 3000 cm⁻¹. The exact positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state. asianpubs.orgnih.gov

| Compound | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | Other Key Bands |

|---|---|---|---|

| 6-Nitro-3-(naphthalen-2-yl)-1H-indazole | 1522 | 1346 | 792, 744, 733 |

| 6-Nitro-3-p-tolyl-1H-indazole | 1522 | 1347 | 827, 792, 782 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pattern Analysisrsc.orgnih.govchembk.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. Techniques like Electrospray Ionization (ESI) are commonly used. For 6-nitro-3-p-tolyl-1H-indazole, the calculated mass for the protonated molecule [M+H]⁺ is 254.0924, with an experimental value found to be 254.0927, confirming the molecular formula C₁₄H₁₂N₃O₂. rsc.org

In addition to providing the molecular formula, mass spectrometry gives insight into the molecule's structure through its fragmentation pattern. Under techniques like Electron Ionization (EI), the molecule breaks apart in a predictable manner. For 6-nitro-3-p-tolyl-1H-indazole, the mass spectrum shows the molecular ion (M⁺) peak at m/z 253, along with fragment ions at m/z 207 (loss of NO₂), 178, and 91 (tolyl fragment). rsc.org Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule.

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactionsasianpubs.org

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. nih.govmdpi.com Studies on analogues of this compound reveal important structural features.

The indazole ring system is generally found to be almost planar. nih.govresearchgate.net In the crystal structure of 2,3-dimethyl-6-nitro-2H-indazole, the maximum deviation from the plane of the indazole ring is just -0.019 Å. nih.gov The nitro group is often slightly twisted out of the plane of the indazole ring. nih.gov

X-ray crystallography is also crucial for analyzing the supramolecular architecture, revealing how molecules pack in the crystal lattice through various intermolecular interactions. mdpi.com In the structure of 2,3-dimethyl-6-nitro-2H-indazole, weak intermolecular C-H···O interactions link molecules into centrosymmetric dimers. nih.gov Furthermore, π–π stacking interactions between the planar indazole rings, with centroid-centroid distances of 3.632 Å and 3.705 Å, contribute to the stabilization of the crystal structure. nih.gov Similar interactions, including N—H⋯O and C—H⋯O hydrogen bonds, are observed in the crystal structure of 3-(4-methylphenyl)-6-nitro-1H-indazole, forming zigzag chains. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5800 (13) |

| b (Å) | 7.2050 (14) |

| c (Å) | 10.752 (2) |

| α (°) | 75.07 (3) |

| β (°) | 74.67 (3) |

| γ (°) | 66.73 (3) |

| Volume (ų) | 444.81 (19) |

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. science-softcon.de The spectrum of nitro-aromatic compounds like this compound is expected to be characterized by π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The presence of the electron-withdrawing nitro group and the electron-donating methyl group, conjugated with the indazole ring system, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The photophysical properties of such molecules, including their fluorescence and potential for singlet oxygen generation, are of interest in various applications. nih.govrsc.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and help in the assignment of the observed transitions. nih.gov

Computational Chemistry and Quantum Chemical Investigations of 3 Methyl 6 Nitro 3h Indazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and optimized geometry of molecules. For indazole derivatives, DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-311+G(2d,p), are utilized to predict molecular properties. rsc.org These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, corresponding to the molecule's minimum energy conformation. nih.gov

The optimized structure derived from DFT helps in understanding the spatial arrangement of the atoms. For instance, in similar nitro-indazole structures, the indazole moiety is found to be essentially planar, with the nitro group typically twisted slightly out of this plane. nih.gov The electronic properties, such as the distribution of electron density and orbital energies, are also elucidated through these calculations, forming the basis for further analysis of the molecule's reactivity. researchgate.netufms.br

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and thus more chemically reactive. researchgate.net DFT calculations are used to determine the energies of these frontier orbitals. For indazole derivatives, the HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. researchgate.net This analysis is fundamental in predicting how the molecule will interact with other chemical species. rsc.org

| Orbital | Energy (eV) | Descriptor Role |

|---|---|---|

| HOMO | -6.85 | Electron Donating Capacity |

| LUMO | -2.15 | Electron Accepting Capacity |

| Energy Gap (ΔE) | 4.70 | Chemical Reactivity/Stability |

The Molecular Electrostatic Potential (MEP), or Electrostatic Potential Surface (EPS), is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. ufms.br The EPS map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net

Typically, red or yellow areas indicate negative potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. Conversely, blue or green areas signify positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.netufms.br For 3-methyl-6-nitro-3H-indazole, the EPS map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the indazole ring, highlighting these as potential sites for interaction with electrophiles. researchgate.net

Conformational Analysis and Tautomerism Studies of the Indazole Ring

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.netnih.gov Computational studies, including DFT and MP2 methods, have been employed to determine the relative stabilities of these tautomers. rsc.orgnih.gov

For the parent indazole and many of its derivatives, the 1H-tautomer is generally found to be thermodynamically more stable than the 2H-tautomer in the gas phase, in solution, and in the solid state. researchgate.netresearchgate.netresearchgate.net The energy difference between the two forms is typically in the range of 13-16 kJ·mol⁻¹. nih.govresearchgate.net The presence of substituents, such as the nitro group in this compound, can influence the tautomeric equilibrium, although the 1H form often remains predominant. researchgate.net Conformational analysis also investigates the orientation of substituent groups relative to the indazole ring to identify the most stable conformer. nih.gov

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry provides powerful tools for predicting reaction pathways and elucidating the structures of transition states. For indazole derivatives, theoretical studies can model various reactions, such as N-alkylation or the formation of the indazole ring itself. nih.govresearchgate.net

For example, the methylation of 6-nitro-1H-indazole can lead to a mixture of N-1 and N-2 alkylated products. Theoretical models can help explain this regioselectivity, suggesting that N-1 products are thermodynamically controlled while N-2 products are kinetically favored. researchgate.net Similarly, the synthesis of 3-methyl-6-nitro-1H-indazole via the nitration of 3-methylindazole can be studied computationally to understand the reaction mechanism and predict the regioselectivity of the nitro group addition. liskonchem.comchemicalbook.com These studies involve calculating the energy profiles of possible reaction pathways and identifying the lowest energy transition states.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies and Descriptor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and a specific property. mdpi.com In the context of indazole derivatives, QSAR studies are developed without referencing specific biological outcomes, focusing instead on the methodologies for descriptor development and model building. nih.govresearchgate.net

The process begins with the calculation of a wide range of molecular descriptors that encode structural, physicochemical, and electronic features of the molecules. nih.gov These descriptors can be categorized based on their dimensionality (1D, 2D, 3D, etc.). Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a predictive model. mdpi.com A crucial part of QSAR methodology is rigorous model validation, often following OECD principles, which includes internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. mdpi.com

Both 2D and 3D QSAR approaches have been applied to series of indazole derivatives to correlate their structural features with various properties. nih.govresearchgate.net

2D-QSAR models utilize descriptors calculated from the 2D representation of the molecule. These can include topological indices, constitutional descriptors, and physicochemical properties like SlogP (a measure of lipophilicity). researchgate.net Methods like Partial Least Squares Regression (PLSR) are often employed to build the models. researchgate.net

3D-QSAR methods require the 3D alignment of the molecules in a dataset. These approaches generate descriptors based on the molecular fields surrounding the compounds. nih.govresearchgate.net Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which use steric and electrostatic fields, and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). researchgate.net The resulting models generate contour maps that visualize the regions where modifications to the molecular structure are likely to influence the property being modeled. nih.govresearchgate.net

| QSAR Approach | Common Methods | Example Descriptor Types |

|---|---|---|

| 2D-QSAR | Genetic Algorithm-Multiple Linear Regression (GA-MLR), Partial Least Squares Regression (PLSR) | Topological, Physicochemical (e.g., SlogP), Alignment-Independent |

| 3D-QSAR | k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), CoMFA, CoMSIA | Steric Fields, Electrostatic Fields, Hydrophobic Fields |

Molecular Descriptors and Statistical Model Development

Specific research detailing the calculation of a comprehensive set of molecular descriptors for this compound and their subsequent use in the development of statistical or QSAR models could not be located in the reviewed scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Theoretical Binding Interactions

No dedicated studies on the use of molecular dynamics simulations to investigate the conformational landscapes or to model the theoretical binding interactions of this compound with specific biological targets were found in the public domain.

Chemical Transformations and Derivatization Strategies of 3 Methyl 6 Nitro 3h Indazole

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group at the C6 position of 3-methyl-6-nitro-3H-indazole to an amino functionality is a pivotal step in the synthesis of various biologically active molecules. This transformation is typically achieved through chemical reduction, with several effective methods reported in the literature.

One common and high-yielding method involves the use of tin(II) chloride (SnCl₂) in the presence of a strong acid. For instance, treating 3-methyl-6-nitroindazole with tin(II) chloride in concentrated hydrochloric acid (HCl) at a controlled temperature results in the formation of the HCl salt of 3-methyl-1H-indazol-6-amine in a 92% yield. rsc.org A similar procedure using tin(II) chloride dihydrate and concentrated HCl in ethyl acetate (B1210297) has also been reported to produce 3-methyl-1H-indazol-6-amine, with a yield of 87.3%. nih.govlibretexts.org

Catalytic hydrogenation is another effective strategy. The reduction of 1,3-dimethyl-6-nitro-1H-indazole to 1,3-dimethyl-1H-indazol-6-amine can be accomplished using a palladium-on-carbon (Pd/C) catalyst under a continuous stream of hydrogen. youtube.comjuniperpublishers.com Additionally, iron powder in an acidic medium, such as a mixture of ethanol, water, and hydrochloric acid, is a well-established method for the reduction of aromatic nitro compounds and can be applied to nitroindazole derivatives. chemguide.co.uk

The choice of reducing agent can be critical to avoid unwanted side reactions and to ensure compatibility with other functional groups that may be present in the molecule.

| Reagent and Conditions | Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|---|

| SnCl₂ in concentrated HCl, 2-methoxyethyl ether, 0 °C to RT | 3-methyl-6-nitroindazole | 3-methyl-1H-indazol-6-amine HCl salt | 92 | rsc.org |

| SnCl₂·2H₂O, concentrated HCl, ethyl acetate, 0 °C to RT | 3-methyl-6-nitro-1H-indazole | 3-methyl-1H-indazol-6-amine | 87.3 | nih.govlibretexts.org |

| Pd/C, H₂, ethanol | 1,3-dimethyl-6-nitro-1H-indazole | 1,3-dimethyl-1H-indazol-6-amine | Not specified | youtube.comjuniperpublishers.com |

| Fe powder, HCl, EtOH:H₂O, reflux | 6-nitro-tetrahydro-2H-benzo[g]indazole derivatives | 6-amino-tetrahydro-2H-benzo[g]indazole derivatives | 25-75 | chemguide.co.uk |

Subsequent Functionalization of the Amino Group (e.g., acylation, alkylation)

The amino group of 3-methyl-3H-indazol-6-amine serves as a versatile handle for further molecular elaboration through reactions such as alkylation and acylation. These modifications are crucial for tuning the physicochemical and pharmacological properties of the final compounds.

Alkylation: The amino group can undergo alkylation to introduce various alkyl substituents. For instance, the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a key intermediate for the anticancer drug pazopanib, involves a reductive amination of 3-methyl-1H-indazol-6-amine, followed by N-methylation at the N2 position of the indazole ring. nih.govlibretexts.org Direct alkylation of the indazole nitrogen atoms is also a common transformation, which can lead to a mixture of N1 and N2 isomers. drugbank.com For example, the methylation of 3-methyl-6-nitro-1H-indazole can be achieved using various alkylating agents. chemguide.co.uk

Acylation: The amino group can be readily acylated using acylating agents like acyl chlorides or anhydrides to form the corresponding amides. libretexts.orgresearchgate.net For example, the reaction of an amine with ethanoyl chloride in the presence of a base leads to the formation of an N-substituted ethanamide. libretexts.org This reaction proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgdrugbank.comresearchgate.net Similarly, acetic anhydride is a common reagent for the acetylation of amines. youtube.comsemanticscholar.orgresearchgate.netmdpi.com These acylation reactions are often used to introduce specific functionalities or to protect the amino group during subsequent synthetic steps.

Cycloaddition Reactions with this compound Derivatives (e.g., 1,3-dipolar cycloadditions)

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a powerful strategy for constructing five-membered heterocyclic rings onto the indazole scaffold, leading to novel and complex molecular architectures. libretexts.orgyoutube.com These reactions typically involve a 1,3-dipole reacting with a dipolarophile. libretexts.org

Derivatives of 6-nitroindazole (B21905) can be utilized in such reactions. For example, new series of 1-substituted 6-nitro-1H-indazoles and their cycloaddition derivatives have been synthesized. The latter are obtained through 1,3-dipolar cycloaddition reactions, which can be employed for the synthesis of pyrazoles and 1,2,3-triazoles. This approach highlights the utility of the indazole core as a platform for generating diverse heterocyclic systems with potential biological activities.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Structural Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the indazole core. To utilize these reactions, the indazole ring is typically first functionalized with a halide (e.g., iodine, bromine, or chlorine).

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction has been successfully applied to various halogenated indazoles. For example, 5-bromoindazoles have been coupled with N-Boc-2-pyrrole and 2-thiopheneboronic acids using a Pd(dppf)Cl₂ catalyst. nih.gov Similarly, a regioselective Suzuki-Miyaura cross-coupling has been demonstrated at the C7 position of 4-substituted NH-free indazoles. Unprotected 3-iodo-5-nitroindazole has also been shown to undergo vinylation in excellent yield via a Suzuki-type coupling.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. mdpi.com This reaction provides a direct method for the vinylation of the indazole scaffold. The reaction is typically carried out in the presence of a base and is known for its high trans selectivity. semanticscholar.org

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.net This reaction is particularly useful for introducing alkynyl moieties onto the indazole ring, which can serve as versatile intermediates for further transformations. Sequential Sonogashira and Suzuki cross-coupling reactions have been investigated on 3,5-bishalogenated indazoles, demonstrating the potential for combinatorial modifications.

| Reaction | Indazole Substrate | Coupling Partner | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki | 5-Bromoindazoles | Pyrrole- or thiopheneboronic acids | Pd(dppf)Cl₂ / K₂CO₃ | nih.gov |

| Suzuki | 7-Bromo-4-sulfonamido-1H-indazoles | Aryl boronic acids | Not specified | |

| Suzuki | Unprotected 3-iodo-5-nitroindazole | Pinacol vinyl boronate | Not specified | |

| Heck | Aryl or vinyl halides | Alkenes | Palladium catalyst / Base | semanticscholar.orgmdpi.com |

| Sonogashira | Aryl or vinyl halides | Terminal alkynes | Palladium catalyst / Cu(I) co-catalyst / Amine base | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

Electrophilic Substitution: The indazole ring can undergo electrophilic aromatic substitution, although the position of substitution is influenced by the existing substituents and the reaction conditions. The synthesis of 3-methyl-6-nitro-1H-indazole itself is an example of electrophilic nitration. This is typically achieved by treating 3-methylindazole with a mixture of nitric acid and sulfuric acid at low temperatures. Halogenation is another important electrophilic substitution reaction. For instance, the bromination of 4-sulfonamido-1H-indazoles with N-bromosuccinimide (NBS) has been shown to occur regioselectively at the C7 position.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common and generally requires strong activation by electron-withdrawing groups. The nitro group at the C6 position makes the indazole ring more susceptible to nucleophilic attack. While direct SNAr of the nitro group itself is a challenging transformation, the presence of the nitro group activates other positions on the ring towards nucleophilic attack, especially if a good leaving group is present at another position. The general mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the departure of the leaving group. nih.gov

Role of 3 Methyl 6 Nitro 3h Indazole As a Strategic Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The functionalized indazole ring of 3-methyl-6-nitro-1H-indazole serves as a foundation for the construction of more elaborate, multi-ring heterocyclic systems. Its derivatives are particularly useful in 1,3-dipolar cycloaddition reactions, which are powerful methods for synthesizing five-membered heterocycles. nih.gov

Research has demonstrated that derivatives of 6-nitroindazole (B21905) can be readily prepared and used to generate novel, fused, or linked heterocyclic structures. For instance, by first converting a related compound, 3-chloro-6-nitro-1H-indazole, into an N-allyl derivative, it can serve as a dipolarophile. This intermediate then reacts with various dipoles to yield complex systems where the indazole moiety is linked to a newly formed ring. nih.govresearchgate.net

Examples of such syntheses include:

Isoxazolines: Reaction of N-allyl-3-chloro-6-nitro-1H-indazole with nitrile oxides generates isoxazoline-linked indazoles. This cycloaddition reaction is reported to be highly region-specific. nih.gov

1,2,3-Triazoles: The corresponding N-propargyl indazole derivative can undergo "click chemistry," a type of Huisgen 1,3-dipolar cycloaddition with azides, to form 1,2,3-triazole-containing molecules. This method allows for the regioselective synthesis of 1,4-disubstituted triazoles, which are often difficult to separate from their 1,5-regioisomers when using traditional thermal methods. nih.gov

Isoxazoles: Derivatization of the indazole followed by reaction with a suitable dipole can also lead to the formation of isoxazole-linked heterocyclic systems. nih.gov

These transformations highlight the role of the 6-nitroindazole core as a scaffold, enabling the synthesis of diverse and complex molecules with potential applications in various fields of chemical and biological research. nih.gov

Key Intermediate in the Preparation of Pharmaceutical Lead Compounds and their Analogues

The indazole ring is a core component in numerous compounds with a wide range of pharmacological activities. researchgate.netresearchgate.net Consequently, 3-methyl-6-nitro-1H-indazole is recognized as a crucial intermediate in the pharmaceutical industry. liskonchem.comliskonchem.com Its primary and most well-documented application is as a key starting material in the synthesis of the anticancer drug, Pazopanib. researchgate.netgoogle.comresearchgate.net

The synthesis of Pazopanib relies on the indazole moiety as one of the three main fragments of the final molecule. researchgate.net The journey from 3-methyl-6-nitro-1H-indazole to the final active pharmaceutical ingredient involves several key transformations that modify the indazole core to enable its coupling with other synthetic fragments.

The synthesis of Pazopanib from 3-methyl-6-nitro-1H-indazole is a multi-step process with the primary goal of producing the key intermediate, N,2,3-trimethyl-2H-indazol-6-amine. researchgate.net This intermediate contains the correct methylation pattern and the necessary amine functional group for subsequent coupling reactions.

The general synthetic pathway involves two main transformations of the starting material:

Methylation: The indazole ring has two nitrogen atoms where alkylation can occur (N1 and N2). For the synthesis of Pazopanib, methylation is required at the N2 position. Regioselectivity can be a challenge, and the choice of methylating agent and reaction conditions is critical to obtaining the desired 2,3-dimethyl-6-nitro-2H-indazole isomer in high yield. researchgate.netgoogle.com Various methylating agents have been employed, including trimethylorthoformate and trimethyloxonium (B1219515) tetrafluoroborate (B81430). google.com

Nitro Group Reduction: The nitro group at the 6-position is subsequently reduced to an amine group (-NH2). This is a standard transformation, often accomplished with reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid. chemicalbook.com

The order of these steps can be varied, leading to different synthetic routes. researchgate.net One common approach is outlined below:

Synthetic Route to a Key Pazopanib Intermediate

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 3-methyl-6-nitro-1H-indazole | Trimethylorthoformate | 2,3-dimethyl-6-nitro-2H-indazole | ~73% |

| 2 | 2,3-dimethyl-6-nitro-2H-indazole | SnCl2·2H2O, Ethyl Acetate (B1210297) | 2,3-dimethyl-2H-indazol-6-amine | High |

| 3 | 2,3-dimethyl-2H-indazol-6-amine | Paraformaldehyde, Sodium Borohydride | N,2,3-trimethyl-2H-indazol-6-amine | ~87% |

Yields are approximate and can vary based on specific literature reports and reaction scales. google.comresearchgate.net

Utilization in Ligand Design and Coordination Chemistry

The indazole nucleus, with its nitrogen atoms, possesses the potential to act as a ligand, binding to metal ions to form coordination complexes. However, the use of 3-methyl-6-nitro-3H-indazole specifically for this purpose is not extensively documented in reviewed scientific literature. While derivatives of the parent indazole compound have been studied for their binding to biological macromolecules, such as enzymes, this relates to drug-receptor interactions rather than the formation of classical coordination complexes with metal centers. nih.gov One study on the methylation of 3-methyl-6-nitro-1H-indazole involved the use of nido-carborane derivatives, which can form metallacarborane complexes, but in this context, the indazole itself was the substrate being modified, not the ligand in a metal complex. researchgate.net

Development of Novel Materials through Derivatization

3-methyl-6-nitro-1H-indazole is cited as a versatile organic intermediate with potential applications in materials science, including the synthesis of dyes and polymers. liskonchem.comliskonchem.com The aromatic nature of the indazole ring and the presence of the nitro group, which can be converted into a reactive amino group, suggest its suitability as a chromophore component in azo dyes or as a monomer unit in polymerization reactions. Azo dyes, for example, are typically synthesized through the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. unb.ca The 6-amino derivative of 3-methyl-indazole could theoretically serve as such a precursor. However, despite this potential, specific research detailing the successful synthesis and characterization of novel dyes, pigments, or polymers derived directly from this compound is not prominent in the available literature.

Structure Based Design Principles and Methodological Investigations for 3 Methyl 6 Nitro 3h Indazole Derivatives

Rational Design Strategies for Optimizing Indazole Scaffolds for Target Interaction

Rational drug design for derivatives of 3-methyl-6-nitro-3H-indazole leverages the structural features of the indazole scaffold to optimize interactions with specific biological targets. The indazole nucleus is a versatile heterocyclic scaffold that is present in numerous approved drugs. nih.govbldpharm.com Structure-based drug design (SBDD) is a primary tool used by medicinal chemists to guide the drug discovery process logically. researchgate.netnih.gov By carefully selecting and positioning substituents on the indazole ring, researchers can fine-tune the properties of these derivatives to engage specific biological pathways and enhance therapeutic efficacy. longdom.org

A key strategy involves using the indazole core as a "hinge binder" that can interact with the ATP-binding pocket of protein kinases. tandfonline.comresearchgate.net For instance, in the design of inhibitors for FMS-like tyrosine kinase 3 (FLT3), the indazole structure was identified as a crucial component for interacting with the Cys694 residue in the hinge region. tandfonline.com Modifications are then rationally introduced to exploit other nearby pockets. The optimization process often involves modifying the inhibitor's structure to better occupy hydrophobic pockets adjacent to the main ATP-binding site, which can be surrounded by residues like Met664, Met665, and Leu802. tandfonline.com

Molecular docking studies are instrumental in this process, providing theoretical rationale for structural optimizations. tandfonline.com For example, computational investigations of indazole scaffolds as Tyrosine Kinase inhibitors have shown how different derivatives can exhibit significant binding energies compared to native ligands like sunitinib (B231) and axitinib. biotech-asia.org These studies highlight the importance of specific hydrogen bonds and π-π stacking interactions with amino acid residues in the target's active site. biotech-asia.org Further structure-guided design efforts have led to the synthesis of 1H-indazole derivatives with potent activity against targets like the epidermal growth factor receptor (EGFR) kinase. nih.gov Through systematic optimization, researchers can develop derivatives that show strong potencies against specific mutations, such as the EGFR T790M mutant. nih.gov

The strategic addition of functional groups is another core principle. In the development of ULK1 inhibitors, docking models predicted that adding an amino group at the 3-position of the indazole core would create a new hydrogen-bonding interaction with the amide carbonyl of Cys95 in the ATP binding domain, thereby increasing the compound's activity. nih.gov This rational, structure-guided approach allows for the targeted enhancement of binding affinity and selectivity.

| Target | Design Strategy | Key Interaction/Modification | Observed Outcome | Reference |

|---|---|---|---|---|

| VEGFR-2 | Molecular Docking & Bioisosteric Replacement | Formation of H-bonds with Glu828, Ile856, Lys826; π-π stacking with Trp827. | Designed compounds showed significant binding energies (-6.88 to -7.39 kcal/mol). | biotech-asia.org |

| FLT3 Kinase | Use Indazole as Hinge Binder | Indazole moiety interacts with Cys694 residue in the hinge region. | Provided a theoretical basis for optimizing benzimidazole (B57391) derivatives as potent FLT3 inhibitors. | tandfonline.com |

| ULK1 | Structure-Guided Functional Group Addition | Addition of an amino group at the C3-position of the indazole core. | Predicted to form a new H-bond with Cys95, leading to more potent inhibitors. | nih.gov |

| EGFR Kinase | Structure-Guided Optimization | Systematic optimization of 1H-indazole analogues. | Identification of a compound with potent activity against the L858R/T790M double mutant of EGFR. | nih.gov |

Fragment-Based and Scaffold-Hopping Approaches in Derivative Design

Fragment-Based Design: Fragment-based drug design (FBDD) or fragment-based lead discovery (FBLD) is a powerful strategy for identifying lead compounds, starting with small molecular fragments that are predicted to bind to a target. nih.govnih.gov This approach has been successfully applied to the design of indazole-based derivatives. The process often begins with the identification of a small, low-affinity fragment, such as the indazole core itself, which binds to a site of interest on a biological target. nih.gov This initial fragment serves as a starting point for optimization.

For example, in the discovery of inhibitors for Fibroblast Growth Factor Receptor (FGFR) kinases, a fragment-led de novo design approach identified 6-phenylindole as a small fragment predicted to bind to FGFR1. researchgate.net Aided by docking models, this indole (B1671886) was optimized into an indazole-containing pharmacophore, leading to a library of derivatives that inhibited FGFR1-3 with excellent ligand efficiencies. researchgate.netnih.gov Similarly, a fragment-based, structure-assisted approach was used to develop 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as inhibitors of phosphoinositide-dependent kinase-1 (PDK1). nih.gov Fragment-based virtual screening combined with bioisosterism strategies has also been employed to design novel indazole derivatives as potent histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net

Scaffold-Hopping: Scaffold hopping is a widely used strategy in medicinal chemistry to discover structurally novel compounds by replacing the core molecular framework (scaffold) of a known active compound with a different one, while retaining similar biological activity. bhsai.org This technique is particularly valuable for generating new lead compounds with improved properties, such as enhanced metabolic stability or novel intellectual property. bhsai.orgniper.gov.in